molecular formula C13H13N5O2 B2382238 7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-10-7

7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2382238
CAS RN: 536999-10-7
M. Wt: 271.28
InChI Key: SYKCPTZIRUGWNA-UHFFFAOYSA-N
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Description

The compound “7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of [1,2,4]-triazole bearing amino acid derivatives . These compounds are synthesized under green chemistry conditions via multicomponent reaction .


Synthesis Analysis

The synthesis of such compounds involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of this compound is characterized by different spectral and elemental analyses . The Dimroth rearrangement plays a significant role in the formation of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are facilitated by the presence of electron-withdrawing groups . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Efficient synthesis methods for similar triazolopyrimidine derivatives have been developed, involving the use of various chemical processes and compounds, such as N-(substituted phenyl)-4-methyl-3-oxopentanamide and 3-amino-1,2,4-triazole (Chauhan & Ram, 2019). Another method involves Biginelli protocol from different aldehydes and amines (Gilava et al., 2020).
  • Chemical Reactions and Derivatives : Studies on the chemical properties of these compounds, such as formylation and cyclization reactions, reveal insights into their structural and functional versatility (Kolosov et al., 2017); (Desenko et al., 1993).

Biological Activities and Applications

  • Antimicrobial and Antifungal Activity : Certain triazolopyrimidine derivatives exhibit notable antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Chauhan & Ram, 2019).
  • Antioxidant Activity : These compounds have also been evaluated for their antioxidant activities, suggesting their potential use in combating oxidative stress-related diseases (Gilava et al., 2020).
  • Antituberculous Agent : Structural analogs of triazolopyrimidines show promise as antituberculous agents, indicating potential in the treatment of tuberculosis (Titova et al., 2019).

Structural Analysis and Tautomerism

  • Structural Determination : X-ray diffraction and NMR spectroscopy are frequently used for the structural analysis of these compounds, providing detailed insights into their molecular configuration (Desenko et al., 1993).
  • Tautomerization Studies : Research on the tautomerism of dihydroazolopyrimidines contributes to understanding their chemical behavior and stability under different conditions (Desenko et al., 1993).

Safety and Hazards

While specific safety and hazards related to this compound are not detailed in the retrieved papers, similar compounds have been suggested to have a good safety profile .

Future Directions

The future directions for this compound could involve further investigations into its antibacterial activity, particularly against multidrug-resistant (MDR) clinical isolates . Additionally, the synthesis process could be optimized further, potentially through the exploration of different catalysts in the Dimroth rearrangement .

properties

IUPAC Name

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-7-10(12(14)20)11(8-2-4-9(19)5-3-8)18-13(17-7)15-6-16-18/h2-6,11,19H,1H3,(H2,14,20)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKCPTZIRUGWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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